2-Chloro-3-(piperidin-1-yl)quinoxaline
Overview
Description
2-Chloro-3-(piperidin-1-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a quinoxaline ring substituted with a chlorine atom at the second position and a piperidinyl group at the third position.
Preparation Methods
The synthesis of 2-Chloro-3-(piperidin-1-yl)quinoxaline typically involves the reaction of 2-chloroquinoxaline with piperidine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-Chloro-3-(piperidin-1-yl)quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoxaline ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a lead compound for the development of new drugs, particularly for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: Quinoxaline derivatives, including 2-Chloro-3-(piperidin-1-yl)quinoxaline, are used in the development of organic semiconductors and light-emitting materials.
Biological Studies: The compound is used as a tool in biological studies to investigate the mechanisms of action of quinoxaline-based drugs and to study their interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(piperidin-1-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the function of receptors involved in inflammatory responses .
Comparison with Similar Compounds
2-Chloro-3-(piperidin-1-yl)quinoxaline can be compared with other quinoxaline derivatives, such as:
2-Chloroquinoxaline: Lacks the piperidinyl group and has different biological activities.
3-(Piperidin-1-yl)quinoxaline: Lacks the chlorine atom and may have different reactivity and biological properties.
2,3-Diphenylquinoxaline: Contains phenyl groups instead of chlorine and piperidinyl groups, leading to different applications and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoxaline derivatives .
Properties
IUPAC Name |
2-chloro-3-piperidin-1-ylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-12-13(17-8-4-1-5-9-17)16-11-7-3-2-6-10(11)15-12/h2-3,6-7H,1,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZLRVKTLOUROS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285449 | |
Record name | 2-chloro-3-(piperidin-1-yl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32998-26-8 | |
Record name | 2-Chloro-3-(1-piperidinyl)quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32998-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 41971 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032998268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC41971 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-3-(piperidin-1-yl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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